3-Amino-4,4-diethylpyrrolidin-2-one
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Overview
Description
3-Amino-4,4-diethylpyrrolidin-2-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3-Amino-4,4-diethylpyrrolidin-2-one is 1S/C8H16N2O/c1-3-8(4-2)5-10-7(11)6(8)9/h6H,3-5,9H2,1-2H3, (H,10,11) . This indicates the presence of a pyrrolidin-2-one ring with two ethyl groups at the 4-position and an amino group at the 3-position .Physical And Chemical Properties Analysis
3-Amino-4,4-diethylpyrrolidin-2-one is a powder that is stored at room temperature . Its molecular weight is 156.23 .Scientific Research Applications
Chemical Synthesis
“3-Amino-4,4-diethylpyrrolidin-2-one” is used in various areas of research including chemical synthesis . It’s a versatile compound that can be used as a building block in the synthesis of a wide range of chemical compounds .
Material Science
In the field of material science, “3-Amino-4,4-diethylpyrrolidin-2-one” can be used in the development of new materials . Its unique chemical structure allows it to interact with other compounds in ways that can lead to the creation of novel materials .
Chromatography
“3-Amino-4,4-diethylpyrrolidin-2-one” can also be used in chromatography, a laboratory technique for the separation of mixtures . Its properties can be leveraged to improve the efficiency and effectiveness of chromatographic processes .
Analytical Research
In analytical research, “3-Amino-4,4-diethylpyrrolidin-2-one” can be used as a reagent or a standard for various analytical techniques . Its well-defined structure and properties make it a useful tool in this field .
Enantioselective Diels–Alder Cycloadditions
“3-Amino-4,4-diethylpyrrolidin-2-one” has been used in the PyBox–La(OTf)3-catalyzed enantioselective Diels–Alder cycloaddition of 2-alk-2-enoylpyridines with cyclopentadiene . This reaction produces enantiopure disubstituted norbornenes, which possess four contiguous stereocenters and are biologically relevant structures .
Synthesis of Peptidomimetics
3-Aminopyridin-2(1H)-ones, which include “3-Amino-4,4-diethylpyrrolidin-2-one”, are of particular interest as they contain an amino acid amide fragment in their structure and can be used for the synthesis of peptidomimetics .
Safety and Hazards
properties
IUPAC Name |
3-amino-4,4-diethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-8(4-2)5-10-7(11)6(8)9/h6H,3-5,9H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVSEENEBPDEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC(=O)C1N)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,4-diethylpyrrolidin-2-one |
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